Cangrelor Impurity 4 synthesis pathway
Cangrelor Impurity 4 synthesis pathway
An In-depth Technical Guide to the Synthesis of Cangrelor Impurity 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangrelor is a potent, intravenously administered, direct-acting P2Y12 platelet inhibitor. Its rapid onset and offset of action make it a critical therapeutic agent in the setting of percutaneous coronary intervention (PCI). As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is of paramount importance. The manufacturing process of Cangrelor can give rise to several process-related impurities, which must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.
This technical guide focuses on Cangrelor Impurity 4, a key process-related impurity formed during the synthesis of Cangrelor. This impurity is the tri-acetylated precursor to the core nucleoside structure of Cangrelor, arising from the incomplete deacetylation of the protected ribose moiety during the final stages of the synthesis.[1] A thorough understanding of its formation is crucial for the development of robust manufacturing processes that minimize its presence in the final API.
Chemical Identity of Cangrelor and Impurity 4
A clear distinction between the final API and the impurity is essential. The table below summarizes their key chemical identifiers.
| Identifier | Cangrelor | Cangrelor Impurity 4 |
| IUPAC Name | Dichloro-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
| CAS Number | 163706-06-7 | 1830294-26-2[1] |
| Molecular Formula | C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂ | C₂₂H₂₈F₃N₅O₇S₂[1] |
| Molecular Weight | 776.36 g/mol | 595.6 g/mol [1] |
Synthesis Pathway of Cangrelor Impurity 4
The formation of Cangrelor Impurity 4 is an inherent part of the overall synthesis of Cangrelor. It is an intermediate that, under ideal conditions, would be fully converted to the deacetylated nucleoside before the final phosphorylation steps. The following diagram illustrates the key transformation leading to the formation of this impurity.
Figure 1: General synthesis pathway highlighting the formation of Cangrelor Impurity 4.
The general synthesis of Cangrelor begins with the construction of the purine core from starting materials like 2-thiobarbituric acid.[2] This is followed by a crucial glycosylation step where the protected purine base is coupled with peracetyl-D-ribofuranose. This reaction, typically a Vorbrüggen glycosylation, yields Cangrelor Impurity 4. The impurity arises when the subsequent deacetylation step, intended to remove the acetyl protecting groups from the ribose moiety, is incomplete.[1]
Experimental Protocol: Vorbrüggen Glycosylation
While specific process parameters for the synthesis of Cangrelor are proprietary, a representative experimental protocol for the key glycosylation step to form the N9-alkylated purine (the core of Impurity 4) is provided below. This protocol is based on well-established methodologies for nucleoside synthesis.
Objective: To synthesize N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-triacetate (Cangrelor Impurity 4) via Vorbrüggen glycosylation.
Materials:
-
Silylated N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine (Protected Purine Core)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Peracetyl-D-Ribofuranose)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the silylated purine base in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
Cool the reaction mixture to 0°C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Cangrelor Impurity 4.
Characterization: The structure and purity of the synthesized impurity should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
High-performance liquid chromatography (HPLC)
Logical Workflow: Formation and Control of Cangrelor Impurity 4
The presence of Cangrelor Impurity 4 in the final drug substance is a direct consequence of an incomplete deacetylation reaction. The following workflow illustrates the critical control points for minimizing this impurity.
Figure 2: Logical workflow for the formation and control of Cangrelor Impurity 4.
To minimize the levels of Cangrelor Impurity 4, process optimization of the deacetylation step is critical. This includes careful control of reaction time, temperature, and the nature and concentration of the deacetylating agent. Furthermore, robust analytical methods are required to monitor the levels of this impurity at various stages of the manufacturing process.
Conclusion
Cangrelor Impurity 4 is a critical process-related impurity in the synthesis of Cangrelor, identified as the tri-acetylated precursor to the drug's core nucleoside structure. Its formation is a direct result of the synthetic strategy employed, and its presence in the final API is due to incomplete deprotection. A thorough understanding of the synthesis pathway and the critical deacetylation step is essential for the development of a manufacturing process that consistently produces high-purity Cangrelor. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with the control of this impurity.
